2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide
CAS No.:
Cat. No.: VC15670758
Molecular Formula: C24H21ClN4O3S
Molecular Weight: 481.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21ClN4O3S |
|---|---|
| Molecular Weight | 481.0 g/mol |
| IUPAC Name | 2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C24H21ClN4O3S/c1-32-22-12-17(8-11-21(22)30)13-26-28-23(31)15-33-24-27-19-4-2-3-5-20(19)29(24)14-16-6-9-18(25)10-7-16/h2-13,30H,14-15H2,1H3,(H,28,31)/b26-13- |
| Standard InChI Key | OXUBFMAGXIHONM-ZMFRSBBQSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O |
Introduction
Structural Features and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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Benzimidazole Core: A bicyclic aromatic system comprising fused benzene and imidazole rings. The 1-position is substituted with a 4-chlorobenzyl group, enhancing lipophilicity and potential membrane permeability.
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Sulfanyl-Acetohydrazide Chain: A thioether (-S-) linkage connects the benzimidazole to an acetohydrazide group, which may facilitate hydrogen bonding and metal chelation.
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4-Hydroxy-3-Methoxybenzylidene Moiety: An aromatic hydrazone Schiff base substituent with hydroxyl and methoxy groups, contributing to redox activity and antioxidant potential .
The molecular formula is C₂₄H₂₁ClN₄O₃S, with a molar mass of 481.0 g/mol. The isomeric SMILES string (COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O) highlights the (Z)-configuration of the hydrazone bond, critical for spatial orientation and biological interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₁ClN₄O₃S | |
| Molecular Weight (g/mol) | 481.0 | |
| IUPAC Name | 2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide | |
| Canonical SMILES | COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O | |
| PubChem CID | 135437801 |
Synthesis and Chemical Reactivity
Physicochemical Properties
Predicted properties include:
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LogP: ~3.1 (moderate lipophilicity, suitable for oral bioavailability).
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Aqueous Solubility: <0.1 mg/mL (poor solubility, necessitating formulation adjuvants).
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pKa: 8.7 (weak base, protonatable under physiological conditions) .
Hypothesized Biological Activities
Anticancer Mechanisms
The sulfanyl group may act as a Michael acceptor, covalently binding to cysteine residues in oncogenic proteins like tubulin or kinases. In silico studies suggest moderate affinity for EGFR (IC₅₀ ~5 µM) and VEGFR-2 (IC₅₀ ~7 µM) .
Antioxidant Capacity
The 4-hydroxy-3-methoxyphenyl group likely donates hydrogen atoms to neutralize free radicals, with predicted ORAC values of 12,000 µmol TE/g .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
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